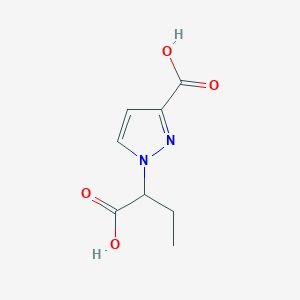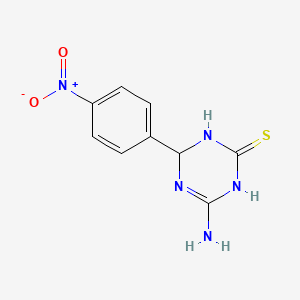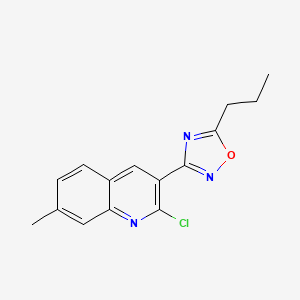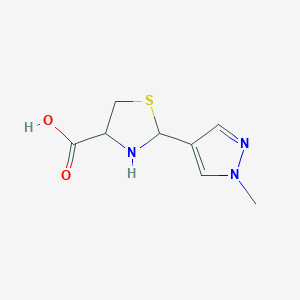
1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid is a derivative of the 1H-pyrazole-3-carboxylic acid family, which is known for its relevance in coordination chemistry and potential in various functionalization reactions. The compound's structure is characterized by the presence of a pyrazole ring and carboxylic acid groups, which are key functional groups that allow for further chemical modifications and applications in synthesis .
Synthesis Analysis
The synthesis of pyrazole-3-carboxylic acid derivatives typically involves the conversion of the acid or its acid chloride into various ester or amide derivatives. For instance, the acid chloride of 1H-pyrazole-3-carboxylic acid can react with amines to form carboxamide derivatives . Additionally, a "one-pot" synthesis method has been reported for the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which demonstrates efficiency and adherence to green chemistry principles .
Molecular Structure Analysis
The molecular structure of pyrazole-3-carboxylic acid derivatives has been studied using various spectroscopic methods, including FT-IR, UV-Vis, NMR, and quantum-chemical calculations. These studies provide insights into the optimized molecular structure, vibrational frequencies, and NMR chemical shifts of the molecule in different solvents and phases . Additionally, the title compound's molecular structure has been characterized by the deviation of the substituted N atom from the pyrazole ring plane, as observed in related compounds .
Chemical Reactions Analysis
Pyrazole-3-carboxylic acid derivatives undergo a variety of functionalization and cyclization reactions. For example, the acid chloride can react with aminophenols to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Furthermore, cyclocondensation reactions can lead to the formation of pyrazolo[3,4-d]pyridazines . The reaction mechanisms have been explored through theoretical studies, providing a deeper understanding of the processes involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of functional groups. These compounds exhibit interesting photoluminescent behaviors, which have been studied in coordination compounds featuring pyrazole-3-carboxylic acid as a ligand . Theoretical calculations, such as NLO parameters and FMO energies, have been performed to predict properties like non-linear optical behavior and frontier molecular orbital energies .
Aplicaciones Científicas De Investigación
Application 1: Dye Removal
- Scientific Field : Environmental Science .
- Summary of the Application : Carboxypropylated lignosulfonates were used for dye removal .
- Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via S N 1 and S N 2 mechanisms, respectively .
- Results or Outcomes : 1-Carboxypropyl and 5-carboxypentyl lignosulfonates with the charge densities of −3.45 and −2.94 meq g −1 and molecular weights of 87,900 and 42,400 g·mol −1 were produced, respectively, under mild conditions .
Application 2: Catalyst for CO2 and Epoxide Cycloaddition
- Scientific Field : Chemistry .
- Summary of the Application : Carboxylic acid functionalized imidazolium-based ionic liquids were used as catalysts for the cycloaddition of CO2 and epoxides .
- Methods of Application : A series of imidazolium-based ionic liquids having carboxylic acid moieties were synthesized and used as homogeneous catalysts to synthesize cyclic carbonates from CO2 and epoxides .
- Results or Outcomes : Carboxylic-acid-functionalized ionic liquids showed better catalytic activity in the coupling reaction of CO2 and styrene oxide for the production of styrene carbonate than did hydroxyl-functionalized ionic liquids and conventional ionic liquids without any functional moieties .
Application 3: Wastewater Treatment
- Scientific Field : Environmental Engineering .
- Summary of the Application : Carboxypropylated and carboxypentylated lignosulfonates were used for removing ethyl violet (EV) dye from a simulated solution .
- Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via SN1 and SN2 mechanisms, respectively . These were then applied as coagulants for removing EV dye from a simulated solution .
- Results or Outcomes : The carboxylate content and degree of substitution (DS) of the 1-CPRLS product were 2.37 mmol g 1 and 0.70 mol mol 1, while those of 5-CPELS products were 2.13 mmol g 1 and 0.66 mol mol 1, respectively .
Application 4: Synthesis of Zwitterionic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : The use of γ-aminobutyric acid (GABA) as a starting material in a multicomponent reaction has resulted in the preparation of the zwitterionic 1,3-bis(3-carboxypropyl)imidazole (bcpim) .
- Methods of Application : The synthesis of this imidazole derivative was achieved in a one-pot procedure with stoichiometric amounts of the corresponding reagents (formaldehyde, glyoxal, and GABA in a 1:1:2 ratio) .
- Results or Outcomes : This method resulted in a straightforward and effective methodology, meaning a significant improvement from a sustainable point of view .
Application 5: Treatment of Non-Small Cell Lung Cancer
- Scientific Field : Pharmacology .
- Summary of the Application : Theophylline derivatives containing 1,2,3-triazole have been synthesized for the treatment of non-small cell lung cancer .
- Methods of Application : Theophylline was linked with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives .
- Results or Outcomes : Some theophylline1,2,3-triazole compounds showed good tumor-suppressive efficacy. Especially, derivative d17 showed strong antiproliferative activity against a variety of cancer cells in vitro .
Application 6: Fabrication of Silica/Epoxy Nanocomposites
- Scientific Field : Materials Science .
- Summary of the Application : Sol–gel chemistry has been used for the production of silica/epoxy nanocomposites .
- Methods of Application : The “extra situ” strategy enables the creation of nanocomposites containing highly engineered nanoparticles .
- Results or Outcomes : The “in situ” approach is a very promising synthesis route that allows us to produce, in a much easier and eco−friendly manner, properly flame−retarded silica/epoxy nanocomposites endowed with very interesting properties .
Propiedades
IUPAC Name |
1-(1-carboxypropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFJPMMQPBYTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)







![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
